Hypoglycin

Enzyme Kinetics Suicide Inhibition Acyl-CoA Dehydrogenase

Procure Hypoglycin A (CAS 156-56-9) as a pure, well-characterized analytical standard to ensure reproducible toxicological and metabolic research outcomes. This non-proteinogenic amino acid is the obligate protoxin precursor to the mechanism-based, irreversible suicide inhibitor MCPA-CoA, which specifically inactivates short- and medium-chain acyl-CoA dehydrogenases (SCADH, MCADH). Substitution with generic toxins or imprecise structural analogs yields unreliable experimental data due to its unique cyclopropane-ring metabolic activation pathway. Validated UHPLC-HRMS/MS methods using HGA achieve whole blood detection limits of 0.35 μg/L, making it essential for forensic, veterinary, and food safety laboratory method development, quality control, and accurate quantification in complex matrices including serum, milk, and post-mortem samples.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 156-56-9
Cat. No. B018308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoglycin
CAS156-56-9
Synonyms2-Methylenecyclopropanealanine;  [S-(R*,S*)]-α-Amino-2_x000B_-methylenecyclopropanepropanoic Acid;  Hypoglycine A;  (2S,4R)-Hypoglycin A;  Hypoglycin;  Hypoglycine;  NSC 303803;  β-(Methylenecyclopropyl)alanine;  _x000B_
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC=C1CC1CC(C(=O)O)N
InChIInChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)
InChIKeyOOJZCXFXPZGUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypoglycin A (CAS 156-56-9): Toxicology and Analytical Benchmarking for Non-Proteinogenic Amino Acid Research


Hypoglycin A (HGA), chemically (2S)-2-amino-3-[(1S)-2-methylenecyclopropyl]propanoic acid, is a naturally occurring, non-proteinogenic amino acid and a key protoxin within the Sapindaceae family, including ackee and lychee [1]. It is the causative agent of Jamaican vomiting sickness in humans and atypical myopathy in equids [2]. HGA is a white to yellow crystalline solid with a molecular weight of 141.17 g/mol and a melting point of 280-284 °C [3]. Its primary importance stems from its role as a precursor to the active metabolite methylenecyclopropylacetyl-CoA (MCPA-CoA), which acts as a potent, mechanism-based inhibitor of specific mitochondrial acyl-CoA dehydrogenases, disrupting fatty acid β-oxidation and branched-chain amino acid catabolism [4].

Hypoglycin A's Distinct Metabolic Activation and Enzyme Inhibition Profile Precludes Simple Substitution by Structural Analogs


The toxicological potency and biochemical effects of Hypoglycin A (HGA) are strictly dependent on its unique structural conversion into methylenecyclopropylacetyl-CoA (MCPA-CoA) [1]. This metabolic activation, which involves transamination and oxidative decarboxylation to yield the highly reactive cyclopropane ring, is not shared by all non-proteinogenic amino acids [2]. While HGA's homolog, methylenecyclopropylglycine (MCPG), also forms a toxic metabolite (MCPF-CoA), its specific enzyme inhibition spectrum and resulting urinary metabolite profiles differ, leading to distinct diagnostic markers [3]. Furthermore, the matrix and form of administration significantly alter HGA's toxicity; for instance, the acute toxic dose in rats is over twice as high when administered within the ackee fruit matrix compared to a pure aqueous solution [4]. Therefore, substituting HGA with a generic 'toxin' or even a close structural analog without precise analytical and biological context will yield unreliable and non-reproducible experimental outcomes.

Hypoglycin A (CAS 156-56-9): Quantitative Differentiation from Analogs in Key Performance Dimensions


Comparative In Vitro Enzyme Inhibition: Hypoglycin A Metabolite (MCPA-CoA) vs. Other Acyl-CoA Dehydrogenase Inhibitors

The active metabolite of Hypoglycin A, MCPA-CoA, exhibits a distinct and quantifiable profile of irreversible inhibition (suicide inhibition) across five different acyl-CoA dehydrogenases. In a direct head-to-head comparison using purified enzymes, MCPA-CoA caused severe and rapid inactivation of short-chain (SCADH), medium-chain (MCADH), and isovaleryl-CoA (IVDH) dehydrogenases, while only slowly and mildly inactivating 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) and not significantly affecting long-chain acyl-CoA dehydrogenase (LCADH) [1]. A more recent study using acylcarnitine isomer analysis confirmed that 2-methylenecyclopropaneacetic acid (MCPA) inhibits SBCAD, isovaleryl-CoA dehydrogenase, short-chain acyl-CoA dehydrogenase, and medium-chain acyl-CoA dehydrogenase, but notably not ACAD8, providing a precise selectivity profile [2]. This selective inactivation contrasts with other methylenecyclopropyl-based inhibitors; for example, a novel hexyl-substituted analog displays markedly different inhibition specificity consistent with the substrate specificities of the target enzymes [3].

Enzyme Kinetics Suicide Inhibition Acyl-CoA Dehydrogenase Metabolic Toxicology

Comparative In Vivo Toxicokinetics: Hypoglycin A vs. Hypoglycin B and MCPG in Whole Blood

Hypoglycin A (HGA) is demonstrably more acutely toxic than its dipeptide analog Hypoglycin B, a property which is crucial for risk assessment and experimental modeling [1]. Quantifying HGA in biological matrices requires highly sensitive and validated methods. A validated UHPLC-HRMS/MS method for quantifying HGA in whole blood achieved a detection limit of 0.35 μg/L, enabling its use in forensic toxicology for confirming ackee or maple poisoning [2]. This level of sensitivity is critical as HGA can be present at low concentrations in biological fluids following exposure. For example, HGA was quantified at concentrations of 446.9 and 87.8 μg/L in serum from horses suffering from atypical myopathy, and at 7.2 mg/g in dried unripe ackee arils [2]. In contrast, a different study using LC-MS/MS on human plasma reported a higher limit of detection, emphasizing the importance of method selection for specific matrices and diagnostic requirements [3].

Toxicokinetics Bioanalysis Forensic Toxicology Metabolite Quantification

Quantitative Exposure and Metabolite Profile: Hypoglycin A (Ackee) vs. Lychee Ingestion in Humans

The biochemical impact of ingesting Hypoglycin A (HGA) is highly dependent on the source and matrix. A controlled self-experiment compared the ingestion of canned ackee (containing 99.2 μmol/kg HGA) with canned lychee (containing 1.3 μmol/kg HGA) [1]. Despite the lower HGA content in lychee, the distinct metabolic fate of HGA from the two sources is quantifiable. Ingestion of 1 g/kg ackee led to a peak serum concentration of 15.1 nmol/L of the toxic metabolite methylenecyclopropylacetyl-glycine (MCPA-glycine) and detectable traces of methylenecyclopropylformyl-carnitine, whereas these specific metabolites were completely absent in serum after ingesting 5 g/kg lychee, even though HGA itself accumulated in serum from both experiments [1]. Furthermore, the excretion of physiological acyl conjugates was significantly increased only after ackee consumption [1]. This demonstrates that while HGA from both sources can be absorbed, the downstream toxic metabolic cascade and the resultant diagnostic markers are not equivalent.

Clinical Toxicology Metabolomics Food Safety Exposure Assessment

Quantitative Dose-Response and Matrix Effect: Hypoglycin A in Fruit vs. Pure Compound

The toxic potency of Hypoglycin A (HGA) is not absolute but is significantly modulated by its matrix of administration, a critical factor for hazard assessment and experimental design. In a 30-day feeding study in Sprague-Dawley rats, the acute toxic dose of HGA when administered within the ackee fruit matrix was determined to be 231.19 ± 62.55 mg HGA/kg body weight for males and 215.99 ± 63.33 mg HGA/kg for females [1]. This value is more than twice the previously reported acute toxic dose of 100 mg/kg when aqueous HGA was administered orally [1]. The maximum tolerated dose (MTD) over the 30-day period was established at 1.50 ± 0.07 mg HGA/kg body weight per day for both sexes when HGA was administered in the fruit matrix [1]. This stark difference underscores that the fruit matrix provides a significant protective or modifying effect on HGA's acute toxicity.

Regulatory Toxicology Risk Assessment In Vivo Toxicology Dose-Response

High-Value Procurement Scenarios for Hypoglycin A (CAS 156-56-9) Based on Quantified Differentiation


Analytical Standard for Definitive Diagnosis of Equine Atypical Myopathy (AM) and Jamaican Vomiting Sickness

Hypoglycin A is the definitive etiological agent for these severe and often fatal toxicoses [1]. A validated UHPLC-HRMS/MS method using HGA as an analytical standard has achieved a whole blood limit of detection of 0.35 μg/L, enabling forensic and subclinical diagnosis [2]. This method has directly quantified HGA in clinical cases (e.g., equine serum at 446.9 μg/L) and is essential for veterinary and human toxicology laboratories developing or validating their own assays [2]. The distinct metabolic profile of HGA versus its homologs requires a pure, well-characterized standard for accurate method calibration and quality control [3].

Targeted Induction of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)-Like Metabolic State in Cellular or Animal Models

The active metabolite of HGA, MCPA-CoA, is a proven, irreversible suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases (SCADH, MCADH) [1]. This specific, mechanism-based inhibition reliably induces a metabolic state that mimics MADD, characterized by impaired fatty acid β-oxidation and branched-chain amino acid catabolism [1]. This application leverages HGA's unique enzyme inhibition profile, which is distinct from other inhibitors, to study mitochondrial dysfunction, metabolic flux, and potential therapeutic interventions for inborn errors of metabolism [4]. The acute toxic dose in rats (approx. 216-231 mg/kg) provides a benchmark for dosing in such in vivo models [5].

Calibration and Validation of Sensitive LC-MS/MS Methods for Food Safety and Exposure Monitoring

HGA is a critical food safety hazard in ackee, lychee, and maple products [6]. A validated UPLC-MS/MS method using HGA as an analytical standard has achieved a limit of quantification of 1.12 μg/L in milk, which is significantly lower than previously published detection limits (e.g., 9 μg/L) [7]. This method has been successfully applied to commercial milk samples, demonstrating the standard's utility in ensuring compliance with food safety regulations and investigating potential routes of exposure to this potent toxin [7]. The known variability in HGA content in fruits (e.g., 5.1 mg/g in Suriname ackee vs. 9.2 mg/g in Jamaica ackee) further necessitates a robust analytical standard for accurate quantification [8].

Forensic Toxicology Casework Involving Suspected Plant Toxin Poisoning

In fatal intoxication cases, particularly among children in regions where ackee is consumed, HGA is the toxic principle that must be confirmed [8]. A GC-MS procedure has been developed and used to identify and quantify HGA in post-mortem samples (e.g., gastric fluid), providing crucial forensic evidence [8]. The UHPLC-HRMS/MS method for whole blood, with its 0.35 μg/L detection limit, is the first validated method applicable to forensic toxicology for HGA, allowing for ante-mortem or post-mortem confirmation of exposure [2]. The ability to differentiate HGA from the less toxic Hypoglycin B is a key requirement for accurate interpretation in forensic investigations [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypoglycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.